molecular formula C13H11NO2S2 B6015164 5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6015164
M. Wt: 277.4 g/mol
InChI Key: DZJNBSVRWKLBRF-ICKRUQPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. This compound is also known as MTZT, and it belongs to the class of thiazolidinone derivatives. The synthesis of MTZT is of interest to scientists due to its potential for use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of MTZT is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. MTZT has also been shown to inhibit the activity of certain proteins involved in the development of cancer cells.
Biochemical and Physiological Effects:
MTZT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress. MTZT has also been shown to inhibit the activity of certain enzymes involved in the development of cancer cells, which can lead to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of MTZT is that it exhibits a wide range of biological activities, making it a useful compound for studying various biological processes. However, one limitation of MTZT is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on MTZT. One area of interest is the development of new drugs and therapies based on the structure of MTZT. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of MTZT in humans.

Synthesis Methods

The synthesis of MTZT involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with thiourea to form the thiazolidinone ring. The final step involves the addition of propenyl bromide to the thiazolidinone ring to form MTZT.

Scientific Research Applications

MTZT has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, antioxidant, and anti-inflammatory properties. Studies have also shown that MTZT has potential as a therapeutic agent for the treatment of diabetes, as it has been shown to have hypoglycemic effects.

properties

IUPAC Name

(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-16-10-7-5-9(6-8-10)3-2-4-11-12(15)14-13(17)18-11/h2-8H,1H3,(H,14,15,17)/b3-2+,11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNBSVRWKLBRF-ICKRUQPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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